(E)-tert-Butyl (3-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate
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Overview
Description
(E)-tert-Butyl (3-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-Butyl (3-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may include:
Formation of the Spirocyclic Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.
Functionalization: Introduction of the tert-butyl and carbamate groups through reactions with tert-butyl isocyanate and other reagents.
Oxalate Formation: The final step involves the reaction of the intermediate compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-Butyl (3-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-tert-Butyl (3-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
The compound’s potential biological activity is of interest in the field of medicinal chemistry. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, the compound may be explored for its potential pharmacological properties. Studies focus on its efficacy, safety, and mechanism of action in treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (E)-tert-Butyl (3-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Atorvastatin Related Compound E: This compound shares some structural similarities but differs in its pharmacological profile and applications.
(-)-Carvone: Found in spearmint, this compound has distinct biological activities and is used as a bioherbicide.
Uniqueness
(E)-tert-Butyl (3-cyclopropyl-4-oxo-1,3,8-triazaspiro[45]decan-2-ylidene)carbamate oxalate stands out due to its unique spirocyclic structure and versatile reactivity
Properties
Molecular Formula |
C17H26N4O7 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
tert-butyl N-(3-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-en-2-yl)carbamate;oxalic acid |
InChI |
InChI=1S/C15H24N4O3.C2H2O4/c1-14(2,3)22-13(21)17-12-18-15(6-8-16-9-7-15)11(20)19(12)10-4-5-10;3-1(4)2(5)6/h10,16H,4-9H2,1-3H3,(H,17,18,21);(H,3,4)(H,5,6) |
InChI Key |
NWYWWRLSDHXVBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2(CCNCC2)C(=O)N1C3CC3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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